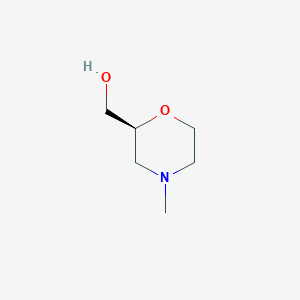

(S)-4-甲基-2-(羟甲基)吗啉

描述

Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups . Because of the amine, morpholine is a base; its conjugate acid is called morpholinium .

Synthesis Analysis

The synthesis of modified morpholino monomers was performed in a few steps through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions . The key common precursor of the targets – 6-hydroxymethyl-morpholine acetal – is easily synthesised via oxirane ring opening of optically pure glycidol using N -nosyl aminoacetaldehyde as a nucleophile, followed by an O -benzoylation/ring-closure tandem reaction sequence .Molecular Structure Analysis

Morpholine is a typical six-membered aliphatic heterocyclic compound with the molecular formula NH (CH 2 CH 2) 2 O . It contains a heterocyclic ring that is present in many compounds of biological and pharmaceutical relevance .Chemical Reactions Analysis

Iron (III) catalyzes a diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines substituted by an allylic alcohol . The morpholines were obtained either by C-O or C-N bond formation .Physical and Chemical Properties Analysis

Morpholine is a colorless liquid with a weak, ammonia- or fish-like odor . It is a base, and its conjugate acid is called morpholinium .科学研究应用

寡核苷酸疗法

(S)-4-甲基-2-(羟甲基)吗啉: 是合成修饰吗啉单体的关键前体,对于寡核苷酸疗法的开发至关重要 。这些疗法旨在通过选择性地与RNA靶标相互作用来调节基因表达,从而阻断遗传信息的传递和退化蛋白的产生。这种方法已显示出对治疗如杜氏肌营养不良症等致病性疾病的希望。

抗菌剂

吗啉结构当嵌入某些化合物时,表现出抗菌特性 。这使其在开发可用于治疗各种细菌感染的新型抗菌剂方面具有价值,从而解决了日益严重的抗生素耐药性问题。

HIV蛋白酶抑制剂

吗啉衍生物已被用作HIV蛋白酶抑制剂 。这些抑制剂在治疗HIV/AIDS方面发挥着重要作用,它们通过阻止病毒在宿主细胞内成熟和复制来发挥作用。

肥胖和糖尿病治疗

含有吗啉部分的化合物已被探索用于治疗肥胖和糖尿病的潜力 。这些疾病是主要的公共卫生问题,因此开发新的治疗方法至关重要。

癌症治疗

吗啉衍生物也正在研究用于癌症治疗 。它们可能为抗肿瘤细胞提供新的作用机制,从而推动癌症治疗的发展。

疼痛管理

某些吗啉衍生物的镇痛特性使其成为疼痛管理解决方案的候选者 。该领域的研究可能导致开发新的止痛药,特别是针对慢性疼痛疾病。

作用机制

Morpholino, also known as a Morpholino oligomer and as a phosphorodiamidate Morpholino oligomer (PMO), is a type of oligomer molecule used in molecular biology to modify gene expression . Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . Morpholinos block access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) .

安全和危害

未来方向

Morpholino-based drugs are in development as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases . A Morpholino-based drug eteplirsen from Sarepta Therapeutics received accelerated approval from the US Food and Drug Administration in September 2016 for the treatment of some mutations causing Duchenne muscular dystrophy .

属性

IUPAC Name |

[(2S)-4-methylmorpholin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7-2-3-9-6(4-7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTADGNSGCICTA-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCO[C@@H](C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

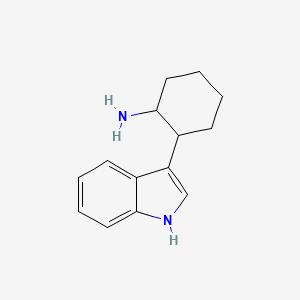

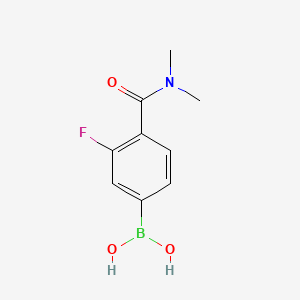

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[4-(propan-2-yloxy)phenyl]methyl}cyclopropanamine](/img/structure/B1388023.png)

![Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate hydrochloride](/img/structure/B1388035.png)